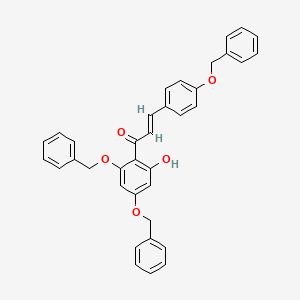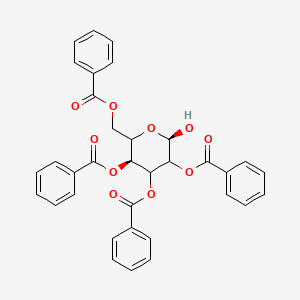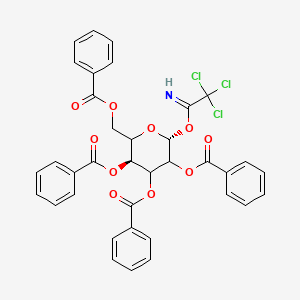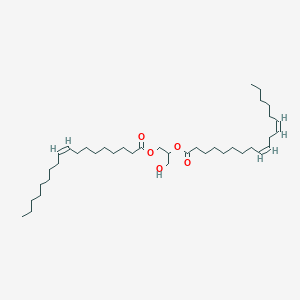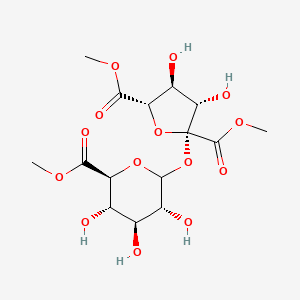
N-(Deoxyguanosin-8-yl)-2-aminofluorene
Übersicht
Beschreibung
N-(Deoxyguanosin-8-yl)-2-aminofluorene (NDF) is a heterocyclic compound that has been used in scientific research for its potential applications in drug discovery and development. NDF is a member of the guanine family and is classified as an aminofluorene derivative. It is a highly reactive compound with a wide range of biochemical and physiological effects. NDF has been studied for its ability to modulate gene expression and protein functions, as well as its potential use in diagnostics, imaging, and drug delivery.
Wissenschaftliche Forschungsanwendungen
Luminescent Reporter for DNA Adducts
Aminofluorene-dG has been used as a reporter for 2-acetylaminofluorene DNA (AAF-dG) adduct . The study shows that ancillary ligand modulation can play a vital role in designing luminescence switch-on complexes for the recognition of arylamine-DNA adducts . This application provides insight on the use of these molecules as DNA defect probes and can be extended to cell-based assays .
Conformation-dependent Lesion Bypass
Aminofluorene-dG adducts have been studied for their conformation-dependent lesion bypass . These lesions, derived from the environmental pollutant 2-nitrofluorene, adopt a sequence-dependent mix of two significant conformers: major groove binding (B) and base-displaced stacked (S) . This work provides novel conformational insight into how 5mC influences the bypass efficiency of bulky DNA damage .
Chemical Carcinogenesis Models
Aminofluorene-dG adducts are extensively studied as models for the chemical carcinogenesis of arylamines and nitroarenes . They adopt a sequence-dependent mixture of B and S conformations . This research helps in understanding the mutagenic and carcinogenic implications of these chemical agents.
DNA Damage Recognition
Aminofluorene-dG adducts are used in the development of molecules that can recognize DNA lesions for early cancer diagnosis . These adducts bind to DNA covalently and produce premutagenic lesions . The recognition of these lesions is crucial for the prevention of flawed events that could eventually lead to cancer .
Study of Mutagenesis
Aminofluorene-dG adducts are used in the study of mutagenesis . These adducts possess different conformations and induce point as well as frameshift mutations in a sequence-dependent manner . This helps in understanding the genetic changes that occur due to mutations.
Epigenetic Sequence Contexts
Aminofluorene-dG adducts have been studied in epigenetic sequence contexts . The sequence context of a DNA lesion strongly influences its structural characteristics, particularly conformational heterogeneity, and subsequent toxicity . This research provides insights into how the sequence context influences the structural characteristics and repair of DNA adducts .
Wirkmechanismus
Target of Action
Aminofluorene-dG, also known as N-(Deoxyguanosin-8-yl)-2-aminofluorene or DG-8-AF, primarily targets DNA . It forms a major and persistent lesion in DNA, specifically at the C8 position of guanine bases . This adduct formation is a key step in the compound’s interaction with its target .
Mode of Action
The compound interacts with DNA by forming an adduct, which is a product of direct addition of two molecules . The adduct in solution induces a sequence-dependent equilibrium between the external binding B-type (B) and base-displaced stacked (S) conformers . The conformation of the adduct is differentially modulated by DNA structure, DNA polymerase, and the presence of an incoming nucleoside triphosphate .
Biochemical Pathways
The compound affects the DNA replication and repair pathways . The formation of the adduct can lead to mutations during DNA replication . Several DNA repair mechanisms, such as the nucleotide excision repair pathway and the base excision repair pathway, typically remove such bulky DNA lesions .
Pharmacokinetics
It is known that the compound is metabolically activated in vivo to produce the dna adduct
Result of Action
The formation of the Aminofluorene-dG adduct can lead to mutations during DNA replication . These mutations can be point mutations or frameshift mutations, depending on the sequence context . The adduct weakens the binding of DNA polymerase in the presence of correct dCTP .
Action Environment
The action of Aminofluorene-dG can be influenced by various environmental factors. For example, the sequence context of the DNA can influence the structural characteristics and repair of the adduct . The presence of 5-methylcytosine (5mC) in the sequence context can influence the bypass efficiency of the bulky DNA damage .
Eigenschaften
IUPAC Name |
2-amino-8-(9H-fluoren-2-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c24-22-27-20-19(21(32)28-22)26-23(29(20)18-9-16(31)17(10-30)33-18)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30-31H,7,9-10H2,(H,25,26)(H3,24,27,28,32)/t16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYQNJYFBAYPNG-RCCFBDPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993823 | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Deoxyguanosin-8-yl)-2-aminofluorene | |
CAS RN |
73051-69-1 | |
| Record name | 2′-Deoxy-8-(9H-fluoren-2-ylamino)guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73051-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Deoxyguanosin-8-yl)-2-aminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073051691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-[(9H-fluoren-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(DEOXYGUANOSIN-8-YL)-2-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D7E8EIA7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)


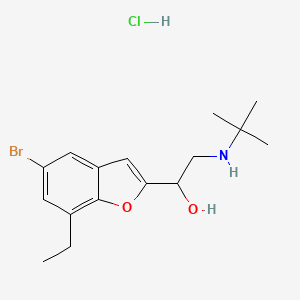


![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)
